molecular formula C15H16N10 B6453273 7-methyl-6-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)-7H-purine CAS No. 2549027-92-9

7-methyl-6-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)-7H-purine

Cat. No. B6453273
CAS RN: 2549027-92-9
M. Wt: 336.36 g/mol
InChI Key: KTTCTKKYHOMZBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a complex organic molecule that includes several heterocyclic rings, including a purine and a triazolopyridazine . These types of compounds are often used in medicinal chemistry due to their ability to interact with various biological targets .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds, such as triazolothiadiazines, are synthesized using multicomponent reactions . Another related compound, [1,2,4]triazolo[4,3-b][1,2,4,5]tetrazine, was synthesized using monosubstituted tetrazine or tetrazine-based fused rings as starting materials .


Molecular Structure Analysis

The compound’s structure likely includes a purine ring fused with a triazolopyridazine ring . The exact structure would depend on the positions of the various substituents.

Scientific Research Applications

7-methyl-6-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)-7H-purine has been studied for its potential therapeutic applications in a variety of diseases and disorders. Studies have demonstrated that this compound has anti-inflammatory, anti-cancer, and anti-viral properties. In addition, it has been investigated for its potential to modulate the immune system and act as an antiviral agent. Furthermore, this compound has been studied for its potential to inhibit the growth of certain cancer cell lines, as well as its potential to induce apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

The advantages of using 7-methyl-6-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)-7H-purine in laboratory experiments include its availability, low cost, and ease of synthesis. In addition, this compound has been found to have a variety of biochemical and physiological effects, making it an ideal candidate for further study. However, there are several limitations to using this compound in laboratory experiments. For example, this compound has a short half-life in vivo, making it difficult to study its effects over long periods of time. In addition, this compound has been found to interact with several proteins, making it difficult to study its effects on specific proteins.

Future Directions

Future research on 7-methyl-6-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)-7H-purine should focus on further elucidating its mechanism of action and exploring its potential therapeutic applications. In particular, further research should be conducted on its potential to modulate the immune system and act as an antiviral agent. In addition, further research should be conducted on its potential to inhibit the growth of certain cancer cell lines, as well as its potential to induce apoptosis in cancer cells. Furthermore, further research should be conducted on its potential to interact with other proteins, such as cyclooxygenase-2 (COX-2), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). Finally, further research should be conducted on its potential to be used as a novel therapeutic agent for a variety of diseases and disorders.

Synthesis Methods

7-methyl-6-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)-7H-purine can be synthesized in a two-step process. The first step involves the reaction of 1-methyl-6-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)acetamide with a base, such as sodium carbonate, in a mixture of aqueous ethanol and acetic acid. This reaction produces the desired product, this compound. The second step involves the reaction of this compound with a reducing agent, such as sodium borohydride, to reduce the pyridazinone ring. This reaction produces the desired product, this compound.

properties

IUPAC Name

7-methyl-6-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl]purine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N10/c1-22-9-18-14-13(22)15(17-8-16-14)24-6-4-23(5-7-24)12-3-2-11-20-19-10-25(11)21-12/h2-3,8-10H,4-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTTCTKKYHOMZBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1C(=NC=N2)N3CCN(CC3)C4=NN5C=NN=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.